molecular formula C3H7F B1329498 2-Fluoropropane CAS No. 420-26-8

2-Fluoropropane

Cat. No.: B1329498
CAS No.: 420-26-8
M. Wt: 62.09 g/mol
InChI Key: PRNZBCYBKGCOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

is a chemical compound with the molecular formula C3H7F . It is also known as Isopropyl fluoride . The compound has an average mass of 62.086 Da and a monoisotopic mass of 62.053177 Da .

In terms of its reactivity, one example of a reaction involving a similar compound, 2-fluorobutane, has been studied. In this reaction, 2-fluorobutane reacts with alcoholic KOH. An elimination of HF takes place and a more substituted alkene should have formed (Zaitsev product). The mechanism is thought to be E2 since a strong base is used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropropane can be synthesized through several methods. One common approach involves the fluorination of isopropanol using hydrogen fluoride (HF) or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the efficient substitution of the hydroxyl group with a fluorine atom.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety and efficiency of the production. The industrial production methods are designed to maximize yield and purity while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes, such as 2-fluoropropene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products:

    Substitution: Products depend on the nucleophile used, such as alcohols or amines.

    Oxidation: Products may include carbonyl compounds.

    Reduction: Products typically include hydrocarbons.

Scientific Research Applications

2-Fluoropropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

2-Fluoropropane can be compared with other alkyl fluorides such as:

    1-Fluoropropane: Differing in the position of the fluorine atom, leading to different reactivity and properties.

    2-Fluorobutane: A longer carbon chain with similar substitution patterns.

    Fluoroethane: A shorter carbon chain with different physical and chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Its position in the alkyl fluoride family makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

2-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNZBCYBKGCOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073902
Record name Propane, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-26-8
Record name 2-Fluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoropropane
Reactant of Route 2
2-Fluoropropane
Reactant of Route 3
Reactant of Route 3
2-Fluoropropane
Reactant of Route 4
Reactant of Route 4
2-Fluoropropane
Reactant of Route 5
2-Fluoropropane
Reactant of Route 6
2-Fluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.